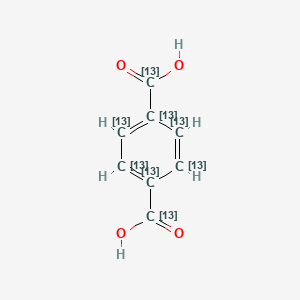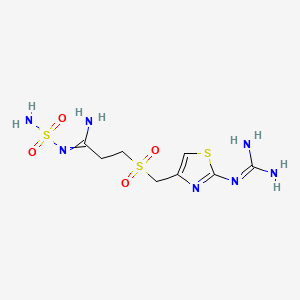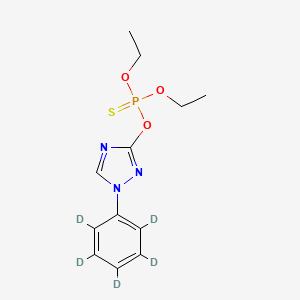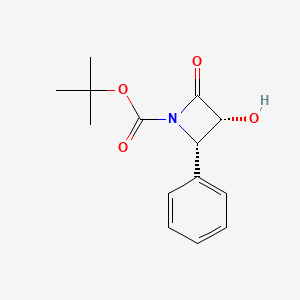
(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine is a chiral azetidine derivative with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the cyclization of a suitable precursor under controlled conditions to form the azetidine ring. Protecting groups, such as the Boc (tert-butoxycarbonyl) group, are often used to enhance the stability and selectivity of the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: (3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and can be used to study stereoselective reactions.
Biology: The compound’s unique structure makes it a useful tool for investigating enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of advanced materials and as a building block for various chemical products
Mecanismo De Acción
The mechanism of action of (3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparación Con Compuestos Similares
- (3R,4S)-4-Hydroxy-3-methyl-2-oxohexyl phosphonic acid
- Pentosan polysulfate
- Various disubstituted cyclohexanes
Uniqueness: What sets (3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields.
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
tert-butyl (3R,4S)-3-hydroxy-2-oxo-4-phenylazetidine-1-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10(11(16)12(15)17)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3/t10-,11+/m0/s1 |
Clave InChI |
HEPUXLWZYXEISX-WDEREUQCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@H]([C@H](C1=O)O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1C(C(C1=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


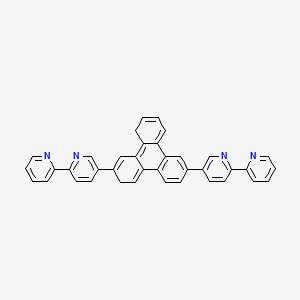
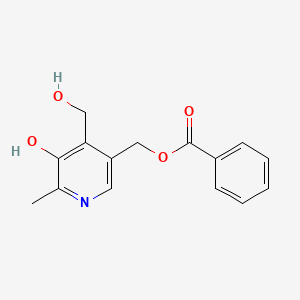

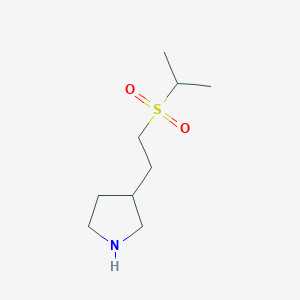
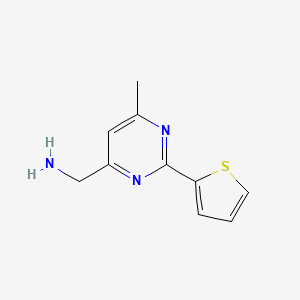
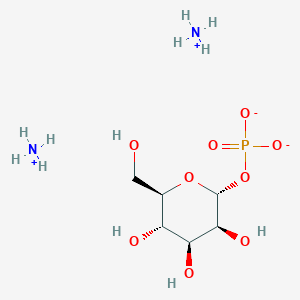
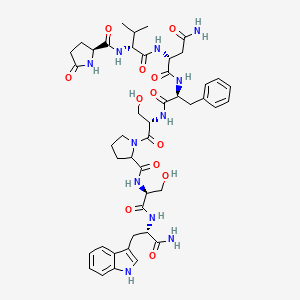
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)

